(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate
CAS No.: 147687-06-7
Cat. No.: VC0115043
Molecular Formula: C18H17NO3
Molecular Weight: 295.338
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147687-06-7 |
---|---|
Molecular Formula | C18H17NO3 |
Molecular Weight | 295.338 |
IUPAC Name | 9H-fluoren-9-ylmethyl N-methyl-N-(2-oxoethyl)carbamate |
Standard InChI | InChI=1S/C18H17NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17H,10,12H2,1H3 |
Standard InChI Key | MEKHYFIFCBVDTM-UHFFFAOYSA-N |
SMILES | CN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Properties and Structure
Fundamental Properties
The chemical identity of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate is defined by several key parameters that determine its behavior in chemical reactions and applications. These fundamental properties are presented in Table 1.
Table 1: Basic Chemical Properties of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate
Property | Value |
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CAS Number | 147687-06-7 |
Molecular Formula | C18H17NO3 |
Molecular Weight | 295.338 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-methyl-N-(2-oxoethyl)carbamate |
Standard InChI | InChI=1S/C18H17NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17H,10,12H2,1H3 |
Standard InChIKey | MEKHYFIFCBVDTM-UHFFFAOYSA-N |
The compound features a fluorenyl group connected to a carbamate functional group, which in turn is linked to methyl and 2-oxoethyl substituents. This structural arrangement contributes to the compound's chemical behavior and reactivity patterns.
Structural Features
The structure of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate includes several key functional groups that determine its chemical behavior:
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The fluorenyl moiety: A rigid, planar, and hydrophobic tricyclic structure that provides stability and distinctive spectroscopic properties.
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The carbamate linkage: Creates an ester-amide hybrid functional group that offers specific reactivity patterns.
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The methyl substituent: Attached to the nitrogen of the carbamate, affecting its electronic properties.
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The 2-oxoethyl group: Contains an aldehyde functionality that introduces potential for additional chemical transformations.
These structural elements combine to create a molecule with distinct chemical properties that make it suitable for specific applications in organic synthesis, particularly in contexts requiring protected functional groups.
Applications in Organic Chemistry
Protection Chemistry
(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate shows significant potential in protection chemistry, particularly for amine functionalities. The fluorenyl-based protecting groups are widely recognized for their utility in organic synthesis due to several advantageous properties:
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Stability under various reaction conditions, particularly acidic environments
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Selective removal under basic conditions
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Convenient monitoring due to the fluorescent properties of the fluorenyl group
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Steric bulk that can influence the reactivity and conformation of the protected molecule
These properties make (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate valuable in multistep synthetic procedures where controlled reactivity is essential.
Role in Peptide Synthesis
Comparison with Established Protecting Groups
Table 2: Comparison Between (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate and Related Compounds
Compound | Key Structural Feature | Potential Application Difference |
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(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate | 2-oxoethyl group on nitrogen | Additional reactivity through aldehyde functionality |
Fmoc-sarcosine | Carboxylic acid group | Standard peptide coupling chemistry |
Standard Fmoc amino protectants | Primary carbamate structure | Less steric hindrance, different deprotection kinetics |
Research Findings and Developments
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Development of novel peptide modification strategies utilizing the 2-oxoethyl functionality
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Investigation of conformational effects in peptides containing N-methylated and aldehyde-functionalized residues
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Exploration of chemoselective reactions at the aldehyde group in the presence of other reactive functionalities
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Studies on the influence of the 2-oxoethyl group on the kinetics and mechanism of fluorenyl-based deprotection reactions
These research directions could provide valuable insights into the unique properties and potential applications of this compound in synthetic organic chemistry and peptide science.
Comparison with Similar Compounds
Structural Analogues
(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate shares structural features with several related compounds, including:
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Standard Fmoc-protected amino acids, which contain the fluorenylmethoxycarbonyl group attached to primary amines
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Fmoc-sarcosine, which contains the fluorenylmethoxycarbonyl group attached to N-methylglycine
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Various N-substituted carbamates used in protection chemistry
The key differentiating feature of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate is the combination of N-methyl substitution with the 2-oxoethyl group, which introduces unique chemical properties and potential applications.
Future Research Directions
Several promising research directions could further elucidate the properties and applications of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate:
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Detailed studies on synthesis optimization and scalable production methods
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Investigation of deprotection kinetics and mechanisms under various conditions
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Exploration of selective reactions at the aldehyde functionality in complex molecular environments
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Application in the synthesis of specialized peptides with unique structural or functional features
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Development of new bioconjugation strategies utilizing the compound's bifunctional nature
These research directions could expand the utility of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate in synthetic chemistry and potentially lead to novel applications in areas such as pharmaceutical development and materials science.
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